3-Chloro-5-(thiophen-2-yl)-1,2,4-oxadiazole
Overview
Description
3-Chloro-5-(thiophen-2-yl)-1,2,4-oxadiazole (CTO) is an organic compound belonging to the oxadiazole class of heterocyclic compounds. It is a white crystalline solid with a molecular weight of 222.59 g/mol and a melting point of 126-127°C. It is soluble in common organic solvents such as ethanol, ethyl acetate, and chloroform. CTO is an important intermediate in the synthesis of a variety of pharmaceuticals, dyes, and other organic compounds.
Scientific Research Applications
Antibacterial and Antimicrobial Properties
3-Chloro-5-(thiophen-2-yl)-1,2,4-oxadiazole derivatives have been synthesized to evaluate their antibacterial activity against Gram-positive bacteria, demonstrating potent efficacy. For instance, the compound 2-(4-chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole showed significant antibacterial activity, highlighting its potential as a candidate for developing new antibacterial agents. The thermal stability of these compounds was also assessed, indicating their durability and potential for practical applications in drug development (Arora, Aneja, Kumar, Sharma, & Prakash, 2012).
Anticancer Activity
Derivatives of this compound have been identified as novel apoptosis inducers with potential anticancer properties. Specifically, compounds have shown activity against breast and colorectal cancer cell lines. Structure-activity relationship (SAR) studies have led to the identification of derivatives with improved activity, providing insights into their mechanism of action and potential molecular targets, such as TIP47, an IGF II receptor binding protein (Zhang et al., 2005).
Optoelectronic Applications
The photophysical properties of thiophene substituted 1,3,4-oxadiazole derivatives have been explored for their applicability in optoelectronic devices. These studies include the investigation of their ground and excited state dipole moments, HOMO-LUMO energy gap, and their soft nature, which suggests their suitability for use in photonic, sensor, and optoelectronic devices due to their polar nature in excited states, potentially enhancing device performance (Naik, Maridevarmath, Khazi, & Malimath, 2019).
Corrosion Inhibition
Oxadiazole derivatives have been evaluated for their efficacy as corrosion inhibitors, particularly for protecting mild steel in acidic environments. The studies have demonstrated that these compounds exhibit high inhibition efficiency, attributed to their ability to form a protective layer on the metal surface. These findings are supported by weight loss measurements, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques, suggesting their potential in industrial applications to prevent corrosion (Kalia et al., 2020).
Mechanism of Action
Target of action
Compounds with similar structures have been found to have antiviral activities . The exact target can vary, but it’s often a key protein in the virus replication process.
Mode of action
The compound could potentially bind to its target protein, inhibiting its function and thus preventing the virus from replicating. The presence of the thiophen-2-yl group and the oxadiazole ring might contribute to the binding affinity and specificity .
Biochemical pathways
By inhibiting a key protein in the virus replication process, the compound could disrupt the entire replication cycle of the virus, preventing it from spreading to other cells .
Result of action
If the compound is effective, the result would be a decrease in viral load within the body, leading to the alleviation of symptoms and recovery from the viral infection .
Biochemical Analysis
Biochemical Properties
3-Chloro-5-(thiophen-2-yl)-1,2,4-oxadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound’s interaction with these enzymes involves binding to their active sites, which disrupts their normal function and inhibits bacterial growth.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and reduced cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it inhibits enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to decreased production of metabolites essential for cell survival and proliferation.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Over time, the compound may degrade, leading to reduced efficacy. Studies have shown that it remains relatively stable under controlled conditions, maintaining its biological activity for extended periods. Long-term exposure to this compound in vitro has been associated with sustained inhibition of cell proliferation and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as antimicrobial and anti-inflammatory activities. At higher doses, it can cause toxic effects, including liver and kidney damage . These adverse effects are likely due to the compound’s interaction with essential enzymes and proteins, leading to disrupted cellular functions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes responsible for its biotransformation, leading to the formation of metabolites that can be excreted from the body . The compound’s metabolism involves oxidation and conjugation reactions, which are facilitated by enzymes such as cytochrome P450. These metabolic processes are essential for the compound’s detoxification and elimination.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and biological activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects. This localization is often mediated by targeting signals or post-translational modifications that guide the compound to its site of action . For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy production.
properties
IUPAC Name |
3-chloro-5-thiophen-2-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2OS/c7-6-8-5(10-9-6)4-2-1-3-11-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHJCPHPRWXLNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NO2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801278824 | |
Record name | 3-Chloro-5-(2-thienyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801278824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1257878-65-1 | |
Record name | 3-Chloro-5-(2-thienyl)-1,2,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257878-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-(2-thienyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801278824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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